1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-7-5-14(6-8-16)17(22)20-10-9-19-18(20)26-12-13-3-2-4-15(11-13)21(23)24/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBZBHRGENTLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives of 4,5-dihydroimidazoles. Key comparisons include:
Physicochemical Properties
- Solubility : The 4-methoxy group improves aqueous solubility compared to purely aromatic derivatives (e.g., 2-[(4-methoxyphenyl)methyl]sulfonyl analogues) .
- Thermal Stability : Nitro-substituted derivatives exhibit lower melting points (~120–140°C) than halogenated analogues (e.g., 2-chlorophenyl: 160–170°C) due to reduced crystallinity .
Computational and Spectroscopic Data
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch appears at ~1680 cm⁻¹, similar to other aroylimidazoles .
- NMR : The 4-methoxybenzoyl proton resonates at δ 3.8–4.0 ppm (singlet), while the 3-nitrophenyl protons show deshielding (δ 8.1–8.3 ppm) .
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : reports high yields (70%) for triazole-imidazole hybrids, but bromofuran derivatives () achieve <50%, highlighting steric and electronic challenges in imidazole functionalization .
- Biological Data : Antimicrobial activity in conflicts with the lack of data for nitro-substituted analogues, suggesting substituent position (para vs. meta) critically impacts efficacy .
Biological Activity
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its structure, which includes a methoxybenzoyl group, a nitrophenyl moiety, and a sulfanyl substituent. The imidazole ring contributes to its biological activity by influencing interactions with biological targets.
Structural Formula
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested on human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, showing IC50 values ranging from 2.38 to 3.77 µM, indicating potent antitumor activity .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO | 2.38 |
| Compound B | RT-112 | 3.77 |
| Compound C | SISO | 14.74 |
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For example, treatment with certain derivatives led to increased early and late apoptotic cell populations in SISO cells, suggesting that the compound activates apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups enhances the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring can significantly alter potency and selectivity towards cancer cell lines .
Preclinical Studies
In preclinical studies involving animal models, compounds similar to this compound were evaluated for their pharmacokinetic properties and toxicity profiles. One study noted that while some derivatives showed promising antitumor effects, they also exhibited side effects such as cataract formation in rats .
In Vivo Efficacy
In vivo studies demonstrated that certain derivatives could suppress tumor growth in murine models of cancer when administered at specific dosages. The compounds were found to enhance survival rates in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
